1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- is a chemical compound belonging to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a butyl group and a nitro group attached to the isoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- typically involves the following steps:
Starting Materials: The synthesis begins with isoindole-1,3-dione as the starting material.
Nitration: The isoindole-1,3-dione undergoes nitration to introduce the nitro group at the 5-position. This step is usually carried out using nitric acid and sulfuric acid as nitrating agents.
Alkylation: The nitro-substituted isoindole-1,3-dione is then alkylated with butyl bromide to introduce the butyl group at the 2-position. This reaction is typically performed in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Nucleophilic substitution reactions are often carried out using strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Derivatives with various functional groups replacing the nitro or butyl groups.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to receptors, modulating their activity and affecting cellular signaling.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- is compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione, 2-phenyl-: This compound has a phenyl group instead of a butyl group, resulting in different chemical and biological properties.
1H-Isoindole-1,3(2H)-dione, N-ethyl-: This compound has an ethyl group instead of a butyl group, leading to variations in its reactivity and applications.
Uniqueness: The presence of the butyl group and the nitro group in 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- gives it unique chemical and biological properties compared to other isoindole derivatives
Properties
IUPAC Name |
2-butyl-5-nitroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-3-6-13-11(15)9-5-4-8(14(17)18)7-10(9)12(13)16/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVBBJVITBGNFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073550 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54395-37-8 | |
Record name | 2-Butyl-5-nitro-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54395-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054395378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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